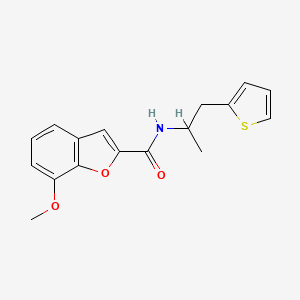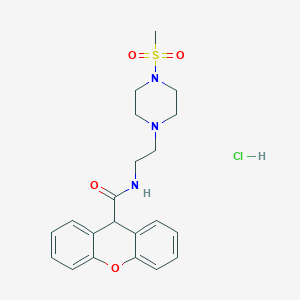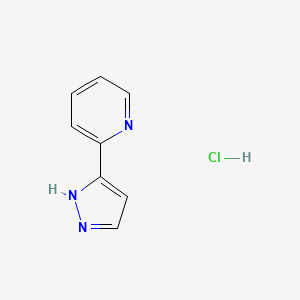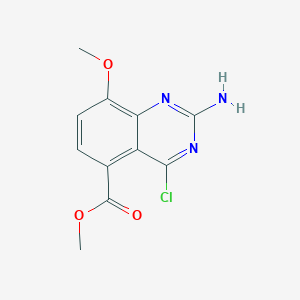
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan compounds can be synthesized through various methods such as the vapor phase decarboxylation of furfural in the presence of palladium and charcoal . Oxalamides can be synthesized from oxalic acid and the appropriate amine .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, reduction, and reactions with dienophiles . Oxalamides can participate in reactions such as hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Furan is a volatile, colorless liquid, and oxalamides are typically solid at room temperature .Aplicaciones Científicas De Investigación
Novel Synthesis Techniques
- Research into the synthesis of furan derivatives, including compounds similar to N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide, focuses on novel synthetic pathways. For instance, the study by Mironov et al. (2016) outlines the synthesis of 3-trimethylsiloxy-1-(furan-3-yl)butadiene and explores its reactions with various dienophiles, highlighting innovative approaches in the synthesis of furan-based compounds with potential applications in material science and pharmaceuticals (Mironov, Bagryanskaya, & Shults, 2016).
Pharmacological Potential
- The pharmacological evaluation of furan derivatives often investigates their potential as therapeutic agents. Kumar et al. (2017) synthesized a novel series of compounds with furan elements and tested them for antidepressant and antianxiety activities, demonstrating the significant potential of furan derivatives in developing new psychiatric medications (Kumar et al., 2017).
Antimicrobial and Antibacterial Activity
- Furan derivatives have shown promise in antimicrobial and antibacterial research. Idhayadhulla et al. (2012) synthesized new pyrazole and imidazole derivatives with furan components, screening them for antimicrobial activity. Their findings contribute to the ongoing search for new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Anti-inflammatory and Chemopreventive Applications
- The study of furan derivatives extends into anti-inflammatory and chemopreventive research, exploring their potential to modulate biological pathways involved in inflammation and cancer. For instance, Hwang et al. (2008) investigated the chemopreventive effects of a specific furan-2-yl compound, showing its ability to modulate enzyme activities linked to carcinogenesis (Hwang et al., 2008).
Structural Analysis and Chemical Properties
- The crystallographic analysis of furan derivatives, such as the work by Diana et al. (2019), provides foundational knowledge on the structural characteristics that influence their chemical reactivity and potential applications in drug design and material science (Diana et al., 2019).
Mecanismo De Acción
Target of Action
The primary targets of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide are currently unknown. This compound, which contains a furan ring, may interact with various receptors or enzymes in the body, similar to other furan derivatives
Mode of Action
Furan derivatives are known to bind with high affinity to multiple receptors, which can lead to a variety of biological responses . The hydroxypropyl group may also play a role in the compound’s interaction with its targets.
Biochemical Pathways
Furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These activities suggest that the compound may affect a range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The presence of the ether oxygen in the furan ring can potentially improve the pharmacokinetic characteristics of the compound, optimizing its solubility and bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of furan and indole derivatives , it is plausible that this compound could have a wide range of effects at the molecular and cellular levels.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(11-7-9-21-10-11)6-8-16-14(19)15(20)17-12-4-2-1-3-5-12/h1-5,7,9-10,13,18H,6,8H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKIOSFSPYUQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl[3-(piperidin-4-yl)propyl]amine](/img/structure/B2811210.png)
![Methyl 3-(3-fluorophenyl)-3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)propanoate](/img/structure/B2811213.png)
![Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B2811214.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2811215.png)

![5-chloro-N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2811219.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2811223.png)
![N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2811224.png)



